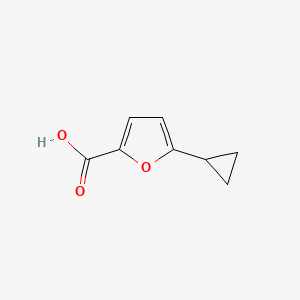

5-Cyclopropylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRNFCZNZWSRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862089-27-8 | |

| Record name | 5-cyclopropylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclopropylfuran 2 Carboxylic Acid

Retrosynthetic Analysis of the 5-Cyclopropylfuran-2-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-carbon bonds between the furan (B31954) ring and its substituents, as well as the formation of the furan ring itself.

Primary Disconnections:

C5-Cyclopropyl Bond: This disconnection suggests the formation of this bond via the introduction of a cyclopropyl (B3062369) group onto a pre-functionalized furan ring. This could be achieved through a coupling reaction or by the reaction of a furan-based nucleophile with a cyclopropyl electrophile.

C2-Carboxylic Acid Bond: This disconnection points towards the installation of the carboxylic acid functionality as a late-stage transformation. Potential precursors could include a 5-cyclopropylfuran with a group that can be converted to a carboxylic acid, such as an aldehyde, alcohol, or a metalated species for subsequent carboxylation.

Furan Ring Formation: A more fundamental disconnection involves the construction of the substituted furan ring from acyclic precursors. This approach would incorporate the cyclopropyl and a precursor to the carboxylic acid group during the ring-forming step.

These retrosynthetic pathways guide the development of the synthetic strategies detailed in the following sections.

Conventional Synthetic Routes to this compound

Conventional synthetic methods for this compound often involve multi-step sequences that rely on established organic transformations. These can be broadly categorized by the key bond formations and functional group interconversions.

One common approach is the functionalization of a pre-existing furan ring. This can involve the introduction of the cyclopropyl group at the C5 position of a furan-2-carboxylic acid derivative. For instance, the Meerwein arylation reaction can be used to introduce aryl groups to furan compounds, a principle that can be extended to the introduction of other substituents. pensoft.net The reaction of furan-2-carboxylic acid with a diazonium salt derived from cyclopropylamine in the presence of a copper catalyst could potentially yield the desired product.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Furan-2-carboxylic acid | Aromatic diazonium salts | Copper catalyst | 5-Aryl-furan-2-carboxylic acids | Not specified | pensoft.net |

This table presents a general strategy for the arylation of furan-2-carboxylic acid, which can be conceptually adapted for cyclopropylation.

Another strategy focuses on incorporating the cyclopropyl group early in the synthesis, followed by the formation or functionalization of the furan ring. This could involve the synthesis of a cyclopropyl-substituted precursor that can then be converted into the furan scaffold. For example, a vinylcyclopropane derivative could undergo an iodocyclization to form a cyclopropyl-fused tetrahydrofuran, which could then be aromatized to the furan. otago.ac.nzchemrxiv.org

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Vinylcyclopropane derivative | PIDA, NaI | Furanyl-fused cyclopropane (B1198618) | Moderate to excellent | otago.ac.nz |

| β-ketoester with cyclopropyl group | Iodocyclization | Furanyl ester | Lower efficiency | chemrxiv.org |

This table highlights methods for synthesizing cyclopropyl-containing furan precursors.

A common final step in the synthesis of furan-2-carboxylic acids is the oxidation of a C2-substituent on the furan ring. wikipedia.org For instance, 5-cyclopropyl-2-furfural could be oxidized to this compound. The Cannizzaro reaction of furfural (B47365) is a classic method for producing 2-furoic acid, albeit with a maximum theoretical yield of 50% as it is a disproportionation reaction. wikipedia.org More efficient biocatalytic oxidations have also been developed, achieving high yields. researchgate.net

| Precursor | Method | Product | Yield (%) | Reference |

| Furfural | Cannizzaro reaction | 2-Furoic acid | 50 | wikipedia.org |

| Furfural | Biocatalytic oxidation (Nocardia corallina) | 2-Furoic acid | 88 | wikipedia.org |

| Furfuryl alcohol | Biocatalytic oxidation (Nocardia corallina) | 2-Furoic acid | 98 | wikipedia.org |

This table showcases various methods for converting a furfural or furfuryl alcohol to a furan-2-carboxylic acid, a key step in the derivatization of precursors.

Another approach is the carboxylation of a metalated furan derivative. For example, 2-furoic acid can be doubly deprotonated with a strong base like LDA, followed by quenching with carbon dioxide to yield furan-2,5-dicarboxylic acid. arkat-usa.org A similar strategy could be envisioned for a 2-cyclopropylfuran, where lithiation at the 5-position followed by reaction with CO2 would furnish the target molecule.

Advanced and Catalytic Synthesis of this compound

Modern synthetic chemistry has seen the development of advanced, often catalytic, methods that can provide more efficient and atom-economical routes to complex molecules like this compound.

Transition metal catalysis, particularly with palladium, offers powerful tools for the synthesis of substituted furans and for the formation of carbon-cyclopropyl bonds. mdpi.comnih.gov

A plausible route to this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a 5-halofuran-2-carboxylic acid ester could be coupled with a cyclopropylboronic acid or a cyclopropylzinc reagent under Suzuki or Negishi coupling conditions, respectively. The Suzuki-Miyaura cross-coupling has been successfully applied for the synthesis of functionalized cyclopropylthiophenes, demonstrating the feasibility of coupling cyclopropyl groups to five-membered heterocycles. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | cataCXium A | K3PO4 | Toluene/Water | 90 | 95 | nih.gov |

| Pd(dppf)Cl2 | - | K3PO4 | Toluene/Water | 90 | 15-21 | nih.gov |

This table provides examples of palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of cyclopropyl-substituted heterocycles, which is a relevant advanced method.

Furthermore, palladium-catalyzed C-H activation/alkene insertion/annulation reactions have been developed for the synthesis of furan and cyclopropane derivatives from 1,3-dicarbonyl compounds and alkenes. researchgate.net This methodology could potentially be adapted to construct the 5-cyclopropylfuran scaffold.

Another advanced strategy is the direct C-H carboxylation of the furan ring. The conversion of 2-furoate to furan-2,5-dicarboxylate has been demonstrated using a carbonate-promoted C-H carboxylation under a CO2 atmosphere, a method that could be applied to 2-cyclopropylfuran. stanford.edu

Stereoselective Synthesis Approaches to Related Cyclopropyl-Substituted Furans

The stereoselective synthesis of cyclopropyl-substituted furans is a nuanced area of organic chemistry, primarily focusing on the controlled introduction of the three-membered ring with a defined stereochemistry. While specific stereoselective methods leading directly to this compound are not extensively documented, the principles can be inferred from related transformations.

One key strategy involves the diastereoselective cyclopropanation of furan derivatives . This approach would typically utilize a chiral catalyst to control the facial selectivity of the cyclopropanation reaction on a suitable furan substrate. For instance, a rhodium(II)-catalyzed reaction of a furan with a diazo compound can be employed to generate the cyclopropane ring. The choice of chiral ligands on the rhodium catalyst is crucial in dictating the enantioselectivity of the product.

Another conceptual approach is the synthesis from chiral cyclopropyl precursors . This would involve starting with an enantiomerically pure cyclopropyl building block and then constructing the furan ring onto this scaffold. This method offers the advantage of establishing the stereocenter of the cyclopropyl group early in the synthetic sequence.

While the direct stereoselective synthesis of 5-cyclopropylfurans remains a developing area, these established principles of asymmetric catalysis and chiral pool synthesis provide a foundational framework for future research.

One-Pot and Multicomponent Synthesis Innovations

A plausible one-pot approach to a precursor of this compound could involve a tandem reaction sequence. For example, a titanium-alkyne complex derived from a cyclopropyl-substituted alkyne could react with an appropriate aldehyde in a single reaction vessel to generate a 2,5-disubstituted furan.

Multicomponent reactions (MCRs) offer another powerful tool. While a specific MCR for this compound is not prominently described, existing MCRs for furan synthesis could potentially be adapted. For instance, a variation of the Feist-Benary synthesis , which traditionally involves the reaction of an α-halo ketone with a β-dicarbonyl compound, could be envisioned in a multicomponent format using a cyclopropyl-containing starting material.

Innovations in this field often focus on the development of novel catalytic systems that can facilitate multiple bond-forming events in a single pot. The application of such innovative strategies to the synthesis of this compound holds promise for more streamlined and sustainable production.

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

The optimization of reaction conditions is paramount for the transition of a synthetic route from a laboratory-scale procedure to a viable industrial process. For the synthesis of this compound, a likely synthetic route involves the formylation of 2-cyclopropylfuran followed by oxidation. The optimization of each of these steps is critical for maximizing yield and purity.

A key intermediate, 2-cyclopropylfuran, can be synthesized from cyclopropyl-containing precursors. The subsequent introduction of a carbonyl group at the 5-position is often achieved through a Vilsmeier-Haack reaction . The optimization of this step would involve a systematic study of various parameters.

| Parameter | Conditions Explored | General Observations and Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), N,N-Dimethylformamide (DMF) | DMF often serves as both reactant and solvent, but co-solvents can influence solubility and reaction rate. |

| Vilsmeier Reagent | POCl₃/DMF, Oxalyl chloride/DMF, SOCl₂/DMF | The choice of reagent can affect reactivity and the ease of work-up. POCl₃ is common. |

| Temperature | 0 °C to 100 °C | Higher temperatures generally increase the reaction rate but may lead to side products. An optimal temperature is crucial for maximizing selectivity. |

| Reaction Time | 1 hour to 24 hours | Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time to ensure complete conversion without product degradation. |

| Stoichiometry | Varying equivalents of Vilsmeier reagent | An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but this needs to be balanced against the cost and difficulty of removal during work-up. |

The final step in this proposed synthesis is the oxidation of the resulting 5-cyclopropylfuran-2-carboxaldehyde to the target carboxylic acid. A variety of oxidizing agents can be employed for this transformation, and the choice of oxidant and reaction conditions is critical for achieving high yields and avoiding over-oxidation or degradation of the furan ring.

| Parameter | Conditions Explored | General Observations and Impact on Yield |

|---|---|---|

| Oxidizing Agent | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Silver(I) oxide (Ag₂O), Hydrogen peroxide (H₂O₂) | The choice of oxidant depends on the substrate's sensitivity and the desired selectivity. Milder oxidants like Ag₂O are often preferred for sensitive substrates. |

| Solvent | Acetone, Water, Toluene, Acetic acid | The solvent must be compatible with both the substrate and the oxidizing agent and can influence the reaction rate and selectivity. |

| Temperature | 0 °C to reflux | Oxidation reactions can be exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of byproducts. |

| pH | Acidic, neutral, or basic conditions | The pH of the reaction medium can significantly affect the reactivity of the oxidizing agent and the stability of the product. |

For industrial-scale production, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification become paramount. Continuous flow processes are increasingly being explored for the production of fine chemicals as they can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. The development of a robust and scalable synthesis of this compound will depend on careful optimization of each synthetic step, with a focus on yield, purity, and economic viability.

Chemical Reactivity and Transformations of 5 Cyclopropylfuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety of 5-Cyclopropylfuran-2-carboxylic Acid

The carboxylic acid group is a versatile functional group that serves as a precursor for a wide array of derivatives.

Esterification and Amidation Mechanisms and Scope

Esterification

The conversion of this compound to its corresponding esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. The use of a large excess of the alcohol can drive the equilibrium towards the product. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling reagents that activate the carboxylic acid.

Amidation

The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling reagents such as 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form a reactive acylimidazole intermediate that readily reacts with amines. ic.ac.uk Another widely used approach employs carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. masterorganicchemistry.com

| Reagent/Method | Product | General Conditions |

| Alcohol, H⁺ (Fischer Esterification) | Ester | Excess alcohol, strong acid catalyst (e.g., H₂SO₄), heat |

| 1,1'-Carbonyldiimidazole (CDI), Amine | Amide | Anhydrous solvent (e.g., THF), room temperature or gentle heating |

| EDC, HOBt, Amine | Amide | Organic solvent (e.g., DMF, DCM), room temperature |

Reduction Pathways to Corresponding Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (5-cyclopropylfuran-2-yl)methanol. Strong reducing agents are required for this transformation.

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by reduction to the alcohol. masterorganicchemistry.com

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids. commonorganicchemistry.com Borane is generally more selective than LiAlH₄ and can reduce carboxylic acids in the presence of some other functional groups. commonorganicchemistry.com

Reduction to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation typically requires a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or a Weinreb amide. This intermediate can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which is too sterically hindered to reduce the aldehyde further to the alcohol.

| Reagent | Product | General Conditions |

| Lithium aluminum hydride (LiAlH₄) | (5-Cyclopropylfuran-2-yl)methanol | Anhydrous ether or THF, followed by aqueous workup |

| Borane (BH₃·THF or BH₃·SMe₂) | (5-Cyclopropylfuran-2-yl)methanol | Anhydrous THF |

Decarboxylation Processes and Factors Influencing Selectivity

The decarboxylation of furan-2-carboxylic acids to produce furan (B31954) can be achieved by heating. youtube.com The thermal decarboxylation of 2-furoic acid to furan has been reported to occur at elevated temperatures. researchgate.net The reaction proceeds through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com The stability of the furan ring and the nature of any substituents can influence the ease of this reaction. For this compound, thermal decarboxylation would be expected to yield 2-cyclopropylfuran. The presence of the cyclopropyl (B3062369) group, an electron-donating group, may affect the electron density of the furan ring and consequently the conditions required for decarboxylation.

Factors that can influence the selectivity and efficiency of decarboxylation include temperature, the presence of catalysts (such as metal salts), and the solvent. libretexts.org

Formation of Acid Halides and Anhydrides as Reactive Intermediates

Acid Halides

This compound can be converted to the more reactive 5-cyclopropylfuran-2-carbonyl chloride by treatment with thionyl chloride (SOCl₂). tcichemicals.com This reaction is a common method for preparing acid chlorides and proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. Oxalyl chloride ((COCl)₂) can also be used for this transformation. The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.

Acid Anhydrides

Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). arkat-usa.org Alternatively, an acid anhydride can be formed by reacting an acid chloride with a carboxylate salt. arkat-usa.org For instance, reacting 5-cyclopropylfuran-2-carbonyl chloride with the sodium salt of this compound would yield the corresponding symmetrical anhydride.

| Reagent | Product | Byproducts |

| Thionyl chloride (SOCl₂) | 5-Cyclopropylfuran-2-carbonyl chloride | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | 5-Cyclopropylfuran-2-carbonyl chloride | CO, CO₂, HCl |

| Dehydrating agent (e.g., P₂O₅) | 5-Cyclopropylfuran-2-carboxylic anhydride | H₂O |

| Acid chloride + Carboxylate | 5-Cyclopropylfuran-2-carboxylic anhydride | NaCl |

Electrophilic and Nucleophilic Reactions of the Furan Ring in this compound

The furan ring is an electron-rich heterocycle and is highly reactive towards electrophiles.

Regioselectivity and Mechanistic Aspects of Electrophilic Aromatic Substitution

The furan ring is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. youtube.com The oxygen atom in the furan ring donates electron density to the ring through resonance, making it highly susceptible to attack by electrophiles. commonorganicchemistry.com

In 2-substituted furans, electrophilic attack preferentially occurs at the C5 position. This regioselectivity is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during the reaction. When the electrophile attacks the C5 position, the positive charge can be delocalized over the ring and onto the oxygen atom, resulting in more stable resonance structures compared to attack at other positions. youtube.com

For this compound, the C5 position is already substituted with a cyclopropyl group. The carboxylic acid group at the C2 position is an electron-withdrawing group and therefore deactivating, making electrophilic substitution on the furan ring more difficult than on furan itself. However, the cyclopropyl group at the C5 position is an electron-donating group, which would activate the ring towards electrophilic attack. The directing effects of these two substituents would need to be considered. The carboxylic acid group would direct incoming electrophiles to the C4 position, while the cyclopropyl group would direct to the C3 position. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the acid-sensitivity of the furan ring, mild reaction conditions are typically required for these transformations. youtube.com

Cycloaddition Reactions and Their Synthetic Utility

The furan ring, despite its aromatic character, possesses a significantly lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol). acs.org This reduced aromaticity allows it to function as an electron-rich 1,4-diene in cycloaddition reactions, particularly the Diels-Alder reaction. acs.org In this compound, the furan ring is locked in the reactive s-cis conformation, making it an excellent candidate for [4+2] cycloadditions with suitable dienophiles. acs.org

Diels-Alder reactions involving furan derivatives yield oxabicyclo[2.2.1]heptane adducts, which are versatile synthetic intermediates. acs.org These adducts can undergo subsequent transformations, such as cleavage of the oxygen bridge to form substituted cyclohexene derivatives or cleavage of other bonds to produce substituted tetrahydrofurans. acs.org The use of Lewis acid catalysts can accelerate these cycloaddition reactions by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 1: Representative Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Conditions | Product Type | Synthetic Utility |

|---|---|---|---|---|

| Furan | Maleic Anhydride | Heat | Oxabicyclo[2.2.1]heptane | Precursor to polycyclic systems |

| 2-Methylfuran | N-Phenylmaleimide | Lewis Acid (e.g., ZnI₂) | Substituted Oxabicyclo[2.2.1]heptane | Building block for complex amines |

This table illustrates the general synthetic utility of cycloaddition reactions involving furan rings, which is applicable to this compound.

Ring-Opening Reactions of the Furan Nucleus

The furan nucleus is susceptible to ring-opening under both hydrolytic and oxidative conditions, providing access to 1,4-dicarbonyl compounds, which are otherwise challenging to synthesize. acs.org

Hydrolytic Ring-Opening: Under acidic aqueous conditions, the furan ring of this compound can be hydrolyzed. The reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the formation of a 1,4-dicarbonyl compound. This transformation effectively converts the cyclic ether into a linear, difunctionalized structure.

Oxidative Ring-Opening: Treatment with oxidizing agents, such as peracids, can lead to the oxidative cleavage of the furan ring. acs.org This reaction can yield unsaturated dialdehydes or their derivatives. The specific products formed depend on the oxidant used and the reaction conditions. For instance, oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of dicarboxylic acid derivatives.

These ring-opening strategies transform the relatively stable heterocyclic core into highly functionalized acyclic building blocks, significantly expanding the synthetic utility of the parent molecule.

Reactivity of the Cyclopropyl Group in this compound

The cyclopropane (B1198618) ring is characterized by substantial ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). nih.govbeilstein-journals.org This inherent strain energy makes the three-membered ring susceptible to ring-opening reactions, a property that is extensively utilized in organic synthesis. nih.govresearchgate.net

Ring-Opening Reactions and Derivatization via Strain Release

The cleavage of a C-C bond in the cyclopropyl ring relieves its inherent strain, providing a strong thermodynamic driving force for various transformations. nih.govresearchgate.net These reactions can be initiated by electrophiles, transition metals, or radical species, leading to a wide array of functionalized products.

Electrophilic Ring-Opening: Strong σ-acceptor groups can weaken the distal (C2-C3) bond of the cyclopropane ring, making it susceptible to electrophilic attack. nih.gov In the presence of a strong acid, for example, protonation can initiate the cleavage of a C-C bond to form a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening (cleavage of the vicinal vs. distal bond) is influenced by the electronic nature of the substituents on the ring. nih.gov

Transition Metal-Catalyzed Ring-Opening: Transition metals can insert into a C-C bond of the cyclopropane ring to form a metallacycle intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion of other molecules, to generate new cyclic or acyclic structures. This strategy has been widely employed for skeletal rearrangements and the construction of complex molecular architectures.

Table 2: Modes of Cyclopropane Ring-Opening

| Activation Method | Intermediate | Typical Reagents | Potential Products from Derivatization |

|---|---|---|---|

| Electrophilic | Carbocation | Protic acids (e.g., H₂SO₄), Lewis acids | Alcohols, ethers, esters, halides |

| Transition Metal-Catalyzed | Metallacyclobutane | Rh(I), Pd(0), Ni(0) complexes | Larger rings, functionalized linear chains |

Radical Reactions and Their Influence on Cyclopropyl Stability

Cyclopropane derivatives are known to undergo ring-opening via radical pathways. nih.govbeilstein-journals.org The addition of a radical to a substituent attached to the cyclopropane ring, or the abstraction of a hydrogen atom from the ring, can generate a cyclopropylcarbinyl radical. This radical intermediate is highly unstable and undergoes an extremely rapid ring-opening rearrangement to form a more stable homoallylic radical.

This ring-opening is a key step in many radical-mediated cascade reactions. nih.govbeilstein-journals.org For example, photoredox catalysis can be used to generate a radical that adds to the furan ring of this compound. This could potentially trigger a sequence involving the opening of the adjacent cyclopropyl ring. The stability of the cyclopropyl ring is thus significantly compromised under conditions that favor the formation of radical intermediates. The propensity of the cyclopropyl group to undergo this transformation has led to its use as a "radical clock" to probe the kinetics of certain radical reactions. acs.org

The presence of the furan ring and the carboxylic acid group can influence the stability and subsequent reaction pathways of any radical intermediates formed, potentially leading to complex intramolecular cyclizations or rearrangements. beilstein-journals.org

Stereochemical Control in Cyclopropyl Transformations

Achieving stereochemical control in reactions involving the transformation of a cyclopropyl group is a significant aspect of modern organic synthesis. rsc.org When the cyclopropyl ring in a chiral molecule is opened or derivatized, the stereochemical outcome is of paramount importance.

Substrate Control: The inherent chirality in a substituted cyclopropane can direct the stereochemical course of a reaction. The existing stereocenters can influence the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer over another.

Catalyst Control: The most powerful method for controlling stereochemistry is the use of chiral catalysts. rsc.org Asymmetric catalysis, for instance using chiral N,N'-dioxide-scandium(III) complexes or chiral organocatalysts, can facilitate enantioselective ring-opening reactions of cyclopropanes with various nucleophiles. rsc.orgresearchgate.net These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer.

By employing chiral catalysts or auxiliaries, it is possible to achieve high levels of enantioselectivity and diastereoselectivity in the transformation of cyclopropyl-containing molecules, enabling the synthesis of stereochemically complex and enantioenriched products. rsc.org

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Cyclopropylfuran 2 Carboxylic Acid

X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Interactions

For 5-Cyclopropylfuran-2-carboxylic acid, a single-crystal X-ray diffraction analysis would be expected to show the molecule adopting a planar or near-planar furan (B31954) ring. The primary and most significant intermolecular interaction would be the formation of a hydrogen-bonded dimer. Carboxylic acids frequently form cyclic dimers in the solid state, where the hydroxyl proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. mostwiedzy.plnih.gov This creates a stable, eight-membered ring motif.

Table 1: Expected Crystallographic and Hydrogen Bond Parameters for this compound Dimer

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Hydrogen Bond Type | O-H···O | Characteristic of carboxylic acid dimers. |

| H···O Distance | ~1.6 - 1.8 Å | Indicates a strong hydrogen bond. |

| O···O Distance | ~2.6 - 2.7 Å | The distance between donor and acceptor oxygen atoms. |

| O-H···O Angle | ~170 - 180° | A near-linear angle signifies a strong, directional bond. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and their connectivity. For this compound, NMR can confirm the molecular structure, provide insights into the molecule's preferred conformation in solution, and probe dynamic processes like bond rotation.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton (–COOH) would appear as a characteristically broad singlet at a very downfield chemical shift, typically between 10 and 12 ppm, due to strong deshielding and hydrogen bonding. The two furan ring protons would appear as doublets in the aromatic region (around 6-8 ppm), with their coupling constant indicating their ortho relationship. The protons of the cyclopropyl (B3062369) group would resonate in the upfield region (typically 0.5-1.5 ppm).

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 160-180 ppm. The sp²-hybridized carbons of the furan ring would be found between approximately 110 and 160 ppm, while the sp³-hybridized carbons of the cyclopropyl ring would be in the upfield region (around 5-15 ppm).

Advanced 2D NMR techniques like COSY and HSQC would be used to establish the connectivity between protons and carbons, confirming the assignment of each signal. Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximity between the cyclopropyl protons and the adjacent furan proton, helping to define the preferred rotational conformation around the C-C single bond connecting the two rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Carboxyl H | ¹H | 10.0 - 12.0 | broad singlet | Highly deshielded, disappears on D₂O exchange. |

| Furan H-3 | ¹H | ~7.2 - 7.4 | doublet | Coupled to H-4. |

| Furan H-4 | ¹H | ~6.3 - 6.5 | doublet | Coupled to H-3. |

| Cyclopropyl CH | ¹H | ~1.8 - 2.2 | multiplet | Methine proton adjacent to the furan ring. |

| Cyclopropyl CH₂ | ¹H | ~0.8 - 1.2 | multiplet | Methylene protons of the cyclopropyl ring. |

| Carboxyl C=O | ¹³C | 160 - 170 | singlet | Carbonyl carbon. |

| Furan C-2 | ¹³C | 145 - 150 | singlet | Carbon bearing the carboxyl group. |

| Furan C-5 | ¹³C | 155 - 160 | singlet | Carbon bearing the cyclopropyl group. |

| Furan C-3 | ¹³C | ~120 | singlet | Furan ring carbon. |

| Furan C-4 | ¹³C | ~110 | singlet | Furan ring carbon. |

| Cyclopropyl CH | ¹³C | 10 - 15 | singlet | Methine carbon. |

Vibrational Spectroscopy for Analysis of Functional Group Modes and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and intermolecular interactions, particularly hydrogen bonding.

For this compound, the most prominent feature in the IR spectrum would be related to the carboxylic acid group. A very broad and strong O-H stretching band is expected, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers. The C=O stretching vibration would appear as a strong, sharp band around 1680-1710 cm⁻¹, its position being indicative of conjugation with the furan ring and participation in the hydrogen-bonded dimer. The C-O stretching and O-H bending modes of the carboxyl group would also give rise to characteristic bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

The furan ring has several characteristic vibrations, including C-H stretching just above 3100 cm⁻¹ and ring stretching (C=C and C-O) modes in the 1600-1300 cm⁻¹ region. The cyclopropyl group would be identified by its C-H stretching vibrations just above 3000 cm⁻¹ and characteristic "ring breathing" modes. Low-frequency Raman spectroscopy could be particularly useful for observing the intermolecular vibrational modes of the hydrogen-bonded dimer, which typically appear below 100 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad | Characteristic of carboxylic acid dimer. |

| C-H stretch (Furan) | IR, Raman | 3120 - 3160 | Medium | Aromatic C-H stretch. |

| C-H stretch (Cyclopropyl) | IR, Raman | 3000 - 3090 | Medium | Strained ring C-H stretch. |

| C=O stretch | IR, Raman | 1680 - 1710 | Very Strong (IR) | Conjugated and H-bonded carbonyl group. |

| C=C stretch (Furan Ring) | IR, Raman | 1550 - 1600 | Medium-Strong | Aromatic ring vibration. |

| C-O stretch / O-H bend | IR | 1200 - 1300 | Strong | Coupled vibration within the COOH group. |

| Ring Breathing (Cyclopropyl) | Raman | ~1200 | Medium-Strong | Characteristic mode for cyclopropyl rings. |

Electronic Spectroscopy for Understanding Electronic Transitions and Aromaticity

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems, such as the furan ring in this compound. The absorption of UV light promotes electrons from lower-energy molecular orbitals (like π orbitals) to higher-energy orbitals (like π* orbitals).

The furan ring, being an aromatic heterocycle, is the primary chromophore in this molecule. It is expected to exhibit strong absorption in the UV region due to π → π* transitions. For 2-furancarboxylic acid, a model compound, these transitions are well-documented. The presence of the carboxylic acid and cyclopropyl substituents will influence the exact position (λ_max) and intensity of these absorptions. The carboxyl group, being an electron-withdrawing group conjugated with the ring, is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted furan. The cyclopropyl group, which has some double-bond character, can also engage in conjugation and further modify the electronic structure and absorption spectrum.

Studying the UV-Vis spectrum in solvents of varying polarity could also provide insights into the nature of the electronic transitions and the effect of solvent-solute interactions. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be valuable in assigning the observed electronic transitions to specific molecular orbital promotions, thus providing a deeper understanding of the molecule's electronic structure and aromaticity.

Table 4: Expected Electronic Spectroscopy Data for this compound

| Transition Type | Expected λ_max (nm) | Solvent | Significance |

|---|---|---|---|

| π → π* | ~250 - 280 | Ethanol/Hexane | Main absorption band related to the conjugated furan-carboxyl system. |

Computational and Theoretical Investigations of 5 Cyclopropylfuran 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 5-Cyclopropylfuran-2-carboxylic acid.

Density Functional Theory (DFT) has become a standard method for computing the electronic structure of molecules, offering a balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in its ground state. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used for such calculations, providing results that are in good agreement with experimental data where available. maricopa.edumdpi.com

The optimized geometry reveals the planarity of the furan (B31954) ring and the orientation of the cyclopropyl (B3062369) and carboxylic acid substituents. The carboxylic acid group typically forms strong intermolecular hydrogen bonds, often leading to the formation of dimers in the solid state and in concentrated solutions. fiveable.me DFT calculations can model these dimeric structures to understand their stabilizing interactions. researchgate.netnih.gov

Table 1: Representative Calculated Geometric Parameters for Furan-2-carboxylic Acid Derivatives (Illustrative) Specific data for this compound is not available; this table presents typical values for related structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (furan) | 1.36 - 1.44 | - | - |

| C-O (furan) | 1.35 - 1.37 | - | - |

| C-C (ring-substituent) | 1.45 - 1.52 | - | - |

| C=O (carboxyl) | ~1.21 | - | - |

| C-O (carboxyl) | ~1.35 | - | - |

| O-C=O | ~123 | - | - |

| C-C-O(H) | ~112 | - | - |

Data compiled from general principles of DFT calculations on related organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the furan ring and the cyclopropyl group, which are electron-rich moieties. The LUMO, conversely, is likely centered on the electron-withdrawing carboxylic acid group and the adjacent carbon atoms of the furan ring. The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the molecule's electronic transitions and potential reactivity in various chemical reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Specific data for this compound is not available; this table presents typical values for related structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

Values are typical for aromatic carboxylic acids as determined by DFT calculations. researchgate.netnih.gov

The aromaticity of the furan ring in this compound can be quantified using several theoretical indices. One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov The HOMA index evaluates the deviation of bond lengths within the ring from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic one. For five-membered rings like furan, a modified index (I5) is sometimes used. mdpi.com

Another widely used method is the calculation of Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity. NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, signifying a diamagnetic ring current. DFT calculations are essential for obtaining the necessary magnetic shielding tensors to compute NICS values. The presence of both the electron-donating cyclopropyl group and the electron-withdrawing carboxylic acid group can modulate the degree of aromaticity of the furan ring.

Table 3: Representative Aromaticity Indices for Substituted Furans (Illustrative) Specific data for this compound is not available; this table presents typical values.

| Index | Typical Value for Substituted Furans |

|---|---|

| HOMA | 0.50 - 0.75 |

| NICS(0) (ppm) | -5 to -10 |

Data compiled from theoretical studies on the aromaticity of furan and its derivatives. researchgate.netmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior and conformational preferences of this compound.

The presence of single bonds connecting the cyclopropyl and carboxylic acid groups to the furan ring allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The cyclopropane (B1198618) ring itself has a rigid structure, but its orientation relative to the furan ring can vary. maricopa.educhemistryworld.com Similarly, the carboxylic acid group can exist in syn and anti conformations with respect to the C-O bond. dalalinstitute.com

By performing a systematic scan of the potential energy surface through rotation around these single bonds using quantum mechanical methods, an energy landscape can be constructed. This landscape maps the relative energies of different conformations, allowing for the identification of global and local energy minima. These studies are crucial for understanding which shapes the molecule is most likely to adopt under different conditions.

Theoretical models, primarily based on DFT, can be used to predict various spectroscopic parameters for this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra. Key vibrational modes for this molecule include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, and various C-H, C-O, and C-C stretching and bending vibrations of the furan and cyclopropyl rings. globalresearchonline.netnist.govacs.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govglobalresearchonline.net Theoretical predictions can help in the assignment of complex NMR spectra. For this compound, key signals would include those for the protons and carbons of the furan ring, the cyclopropyl group, and the carboxylic acid proton, which typically appears at a high chemical shift. libretexts.org

Table 4: Representative Predicted Spectroscopic Data (Illustrative) Specific data for this compound is not available; this table presents typical values for related structures.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C=O) | 1700-1750 cm⁻¹ |

| IR | ν(O-H) | 2500-3300 cm⁻¹ (broad) |

| ¹H NMR | δ(COOH) | 10-13 ppm |

| ¹H NMR | δ(Furan-H) | 6.0-7.5 ppm |

| ¹H NMR | δ(Cyclopropyl-H) | 0.5-2.0 ppm |

| ¹³C NMR | δ(C=O) | 160-180 ppm |

| ¹³C NMR | δ(Furan-C) | 110-160 ppm |

Data compiled from general knowledge of spectroscopic data for carboxylic acids and furan derivatives. globalresearchonline.netlibretexts.org

Applications of 5 Cyclopropylfuran 2 Carboxylic Acid in Advanced Materials and Catalysis

Role as a Building Block in Polymer Synthesis and Materials Science

There is currently a lack of published research detailing the use of 5-cyclopropylfuran-2-carboxylic acid as a monomer for creating novel polymer architectures. Scientific literature extensively covers the polymerization of the related compound, 2,5-furandicarboxylic acid (FDCA), to produce polyesters like poly(hexamethylene furanamide) (PA6F) and other furan-based polymers. rsc.orgnih.gov These studies often focus on the thermal and mechanical properties of the resulting materials. However, similar data for polymers derived from this compound, which would be essential for understanding the influence of the cyclopropyl (B3062369) group on polymer characteristics, is not available in the reviewed sources.

Similarly, information regarding the incorporation of this compound into functional materials with specific optical or electronic properties is not documented in the accessible literature. Research in this area is more developed for other furan (B31954) derivatives, but not for the specific compound of interest.

Precursor in the Development of Ligands for Catalytic Systems

The design and synthesis of metal-organic frameworks (MOFs) rely on the use of organic ligands to bridge metal ions, creating porous structures with a wide range of applications, including catalysis and gas storage. researchgate.netrsc.orgnortheastern.edu Carboxylic acids are common ligands in MOF synthesis. rsc.org While there is extensive research on MOFs constructed from furan- and thiophene-based dicarboxylic acids, no specific studies or structural data were found that describe the use of this compound as a ligand in the formation of MOFs. researchgate.netgoogle.com

Furthermore, the development of catalysts for organic transformations often involves the synthesis of specific ligands that can coordinate with metal centers to facilitate a reaction. researchgate.netmdpi.comnih.gov There are no available reports on the design of such catalytic systems derived from this compound. The catalytic applications of related compounds, such as pyridine-2-carboxylic acid derivatives, have been explored, but this does not provide direct insight into the potential of the cyclopropylfuran variant. nih.gov

Advanced Derivatization for Non-Biological High-Value Chemical Production

Platform chemicals derived from biomass, such as various furan compounds, are often subjected to derivatization to produce other valuable chemicals. mdpi.com For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) can yield intermediates like 5-formylfuran-2-carboxylic acid (FFCA), which can be further converted. tue.nl However, specific pathways and research findings on the advanced derivatization of this compound for the production of non-biological, high-value chemicals are not described in the available literature.

Synthesis of Specialty Chemicals with Tailored Properties

There is currently a lack of specific, publicly accessible research detailing the synthesis of specialty chemicals, such as polymers or fine chemicals, using this compound as a starting material or key intermediate. While the general reactivity of furan-2-carboxylic acids is well-documented, allowing for theoretical reaction schemes to be drawn, no concrete examples with specific reaction conditions, yields, or characterization of the resulting specialty chemicals from this particular cyclopropyl-substituted analogue have been found.

Applications in Agrochemical Precursor Synthesis (Excluding Bioactivity/Toxicity)

Similarly, a comprehensive search of the scientific and patent literature did not reveal any specific instances of this compound being utilized as a precursor in the synthesis of agrochemicals. Although cyclopropane-containing motifs are present in some commercialized agrochemicals, and furan rings are explored in agrochemical research, a direct synthetic link to this compound is not documented. Without published research, any discussion on its role in this area would be purely speculative.

Future Perspectives and Emerging Research Directions in 5 Cyclopropylfuran 2 Carboxylic Acid Chemistry

Exploration of Novel Sustainable Synthetic Pathways

The current synthesis of 5-cyclopropylfuran-2-carboxylic acid often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more sustainable and atom-economical synthetic strategies, drawing inspiration from the broader field of green chemistry and biomass conversion.

A key area of interest is the utilization of renewable biomass as a starting material. nih.govnih.gov Furfural (B47365), a platform chemical readily derived from lignocellulosic biomass, presents a promising precursor. researchgate.netfrontiersin.org Research is ongoing to develop catalytic pathways to upgrade furfural and its derivatives to more complex molecules. nih.gov One potential sustainable route could involve the catalytic conversion of furfural or 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2-carboxylic acid, followed by a cyclopropanation step. rsc.orgmdpi.comresearchgate.net The development of one-pot reactions that combine multiple synthetic steps would further enhance the sustainability of the process. nih.gov

Biocatalysis and engineered microbial pathways are also emerging as powerful tools for green chemical synthesis. nih.govresearchgate.net Future efforts may focus on engineering microorganisms to produce this compound directly from simple sugars or other bio-based feedstocks. This approach could offer a highly selective and environmentally benign manufacturing process. Additionally, enzyme-catalyzed reactions could be explored for specific transformations, such as the oxidation of a corresponding aldehyde or alcohol to the carboxylic acid, minimizing the need for traditional oxidizing agents. rug.nl

Photocatalytic and electrocatalytic methods represent another frontier in sustainable synthesis. chemistryviews.orgresearchgate.net These techniques can enable transformations under mild conditions, often using light or electricity as the driving force, thereby reducing energy consumption and the use of hazardous reagents. nih.govchemistryviews.org The application of photocatalysis to furan (B31954) derivatization has shown promise for atom-swapping reactions, suggesting potential for novel synthetic strategies. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Precursor | Key Transformation | Potential Advantages |

| Catalytic Upgrading | Furfural/HMF | Catalytic cyclopropanation and oxidation | Utilization of renewable biomass |

| Biocatalysis | Sugars/Biomass | Engineered metabolic pathways | Environmentally benign, high selectivity |

| Photocatalysis | Furan derivatives | Light-induced C-H functionalization | Mild reaction conditions, reduced waste |

| Electrocatalysis | Furan derivatives | Electrochemical synthesis | High atom economy, use of electricity as a clean reagent |

Development of Advanced Catalytic Systems for its Transformations

The furan ring and the carboxylic acid group in this compound offer multiple sites for catalytic transformations. Future research will likely focus on developing advanced catalytic systems to selectively modify this molecule, leading to a diverse range of valuable derivatives.

Decarboxylative cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. sioc.ac.cnnih.govwikipedia.org Advanced catalytic systems, often based on palladium, copper, or nickel, could be developed to couple the furan ring with various partners after decarboxylation. wikipedia.orgnih.gov This would provide a versatile method for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. Photoredox catalysis, in particular, has emerged as a mild and efficient way to achieve decarboxylative functionalizations. sioc.ac.cnnih.gov

The catalytic oxidation and reduction of this compound are also key areas for future exploration. Selective oxidation of the furan ring or the cyclopropyl (B3062369) group could lead to novel polyfunctional compounds. rsc.orgrsc.org Conversely, catalytic hydrogenation of the furan ring can produce valuable saturated heterocyclic compounds. The development of chemoselective catalysts will be crucial to control the outcome of these reactions. For instance, ruthenium pincer complexes have shown promise for the aqueous oxidation of furfural derivatives to their corresponding carboxylic acids. nih.gov

Furthermore, the development of catalysts for the functionalization of the C-H bonds of the furan ring is a significant area of interest. This would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates, leading to more efficient and atom-economical syntheses.

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalytic System | Potential Products |

| Decarboxylative Coupling | Palladium, Copper, Nickel | Arylated, alkylated, or aminated furan derivatives |

| Selective Oxidation | Gold, Platinum, Palladium | Oxidized furan or cyclopropyl derivatives |

| Catalytic Hydrogenation | Noble or non-noble metals | Tetrahydrofuran derivatives |

| C-H Functionalization | Transition metal catalysts | Substituted furan derivatives |

Integration into Hybrid Materials and Nanotechnology

The unique structure of this compound, combining a rigid furan ring, a reactive carboxylic acid group, and a compact cyclopropyl moiety, makes it an attractive building block for the creation of novel hybrid materials and for applications in nanotechnology.

One promising area is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). northeastern.edursc.orgresearchgate.netespublisher.com The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with high surface areas. The cyclopropyl group could influence the packing and porosity of the resulting MOF, potentially leading to materials with unique gas storage, separation, or catalytic properties. The use of bio-based linkers like furan-2,5-dicarboxylic acid in MOFs is already an active area of research. northeastern.eduresearchgate.net

In the realm of polymer chemistry, this compound could be used as a monomer or a modifying agent to create polymers with tailored properties. Its incorporation into polyesters or polyamides could enhance their thermal stability, mechanical strength, or barrier properties. The furan ring itself can participate in Diels-Alder reactions, offering a pathway to cross-linked or self-healing polymers.

Furthermore, the molecule could be used to functionalize the surface of nanoparticles, creating hybrid nanomaterials with specific functionalities. The carboxylic acid group can anchor the molecule to the surface of metal oxide or other nanoparticles, while the cyclopropyl and furan moieties can be further modified to introduce desired properties, such as hydrophobicity, biocompatibility, or catalytic activity.

Unexplored Reactivity Patterns and Derivatization Opportunities

While the basic reactivity of the furan and carboxylic acid groups is well-established, the interplay between these functionalities in this compound and the influence of the cyclopropyl substituent likely lead to unexplored reactivity patterns.

The furan ring is susceptible to electrophilic substitution, and the directing effects of the carboxylic acid and cyclopropyl groups on the regioselectivity of these reactions warrant further investigation. Understanding these effects will enable the controlled synthesis of a wide range of substituted derivatives.

Cycloaddition reactions involving the furan ring, such as the Diels-Alder reaction, are another area ripe for exploration. nih.govresearchgate.netmdpi.com The steric and electronic influence of the cyclopropyl and carboxyl groups on the reactivity and stereoselectivity of these reactions could lead to the synthesis of complex polycyclic structures that are not easily accessible by other means.

Derivatization of the carboxylic acid group offers numerous opportunities to create a variety of functional molecules. researchgate.netthermofisher.comnih.govmdpi.comresearchgate.net Standard transformations into esters, amides, acid chlorides, and other derivatives can be used to synthesize compounds with diverse applications. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could provide access to aminofuran derivatives.

The reactivity of the cyclopropyl group itself, particularly in the context of the adjacent furan ring, is also an area of interest. Ring-opening reactions of the cyclopropane (B1198618), potentially triggered by acid or metal catalysis, could lead to novel rearranged products with interesting structural motifs. arkat-usa.org

Table 3: Unexplored Reactivity and Derivatization Opportunities

| Reaction Type | Potential Outcome | Research Focus |

| Electrophilic Substitution | Regioselective functionalization of the furan ring | Understanding directing group effects |

| Cycloaddition Reactions | Synthesis of complex polycyclic compounds | Investigating stereoselectivity and reactivity |

| Carboxylic Acid Derivatization | Access to a wide range of functional molecules | Development of novel derivatives with specific properties |

| Cyclopropyl Ring Reactions | Formation of rearranged or ring-opened products | Exploring catalytic and thermal transformations |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and furan ring substitution patterns.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How do researchers reconcile discrepancies in reported biological activities of this compound derivatives?

Advanced

Contradictions in antimicrobial or enzyme inhibition data may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms.

- Structural analogs : Minor substituent changes (e.g., propylsulfanyl vs. methylthio groups) alter bioactivity .

- Solubility factors : Poor aqueous solubility may reduce apparent potency.

Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative studies using isogenic strains can resolve inconsistencies .

What strategies guide the selection of structural analogs for structure-activity relationship (SAR) studies?

Basic

Prioritize analogs with:

- Variable substituents : Compare propylsulfanyl (), dichlorophenoxy (), or ethyl groups () to assess electronic and steric effects.

- Core modifications : Replace furan with pyridine () to probe heterocycle influence.

- Bioisosteres : Substitute carboxylic acid with esters or amides to modulate pharmacokinetics. Tabulated comparisons of IC₅₀ values and physicochemical properties (e.g., logP) inform SAR trends .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Immediate eye rinsing (15+ minutes) and medical consultation for ingestion .

How can researchers address conflicting data on the compound’s inhibition of viral replication pathways?

Q. Advanced

- Mechanistic studies : Use knockdown models (e.g., siRNA) to validate target enzymes (e.g., viral polymerases).

- Dose-response curves : Establish EC₅₀ values under standardized cell culture conditions (e.g., multiplicity of infection = 0.1).

- Counter-screens : Rule out cytotoxicity using mammalian cell lines (e.g., HEK293) .

What computational approaches predict the reactivity of this compound in novel reaction environments?

Q. Advanced

- Density Functional Theory (DFT) : Models cyclopropane ring strain (≈27 kcal/mol) and furan-carboxylic acid resonance.

- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and stability.

- Docking studies : Identify binding poses with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Notes

- Data Sources : Excluded unreliable domains (e.g., benchchem) per guidelines.

- Methodological Rigor : Answers integrate synthesis, characterization, and safety protocols from peer-reviewed analogs.

- Advanced Topics : Emphasize mechanistic and computational tools for hypothesis-driven research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.